2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine
CAS No.: 355382-36-4
Cat. No.: VC8967327
Molecular Formula: C18H20F3NO2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355382-36-4 |
|---|---|
| Molecular Formula | C18H20F3NO2 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
| Standard InChI | InChI=1S/C18H20F3NO2/c1-23-16-8-5-13(11-17(16)24-2)9-10-22-12-14-3-6-15(7-4-14)18(19,20)21/h3-8,11,22H,9-10,12H2,1-2H3 |
| Standard InChI Key | AKDISEXALHOUGG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine consists of two primary aromatic systems:
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A 3,4-dimethoxyphenethyl group, where methoxy (-OCH) substituents enhance electron density and influence receptor binding.
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A 4-(trifluoromethyl)benzyl group, where the electron-withdrawing trifluoromethyl (-CF) group confers metabolic stability and lipophilicity.
The amine bridge connects these moieties, enabling conformational flexibility critical for interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 355382-36-4 | |
| Molecular Formula | ||
| Molecular Weight | 339.4 g/mol | |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine | |
| SMILES | COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)C(F)(F)F)OC |
Synthesis and Preparation Methods
Reductive Amination
The primary synthesis route involves reductive amination between 3,4-dimethoxyphenylacetaldehyde and 4-(trifluoromethyl)benzylamine. Sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH) serves as the reducing agent in polar aprotic solvents like dichloromethane.
This method achieves moderate yields (50–70%) under ambient conditions, with purification via column chromatography.
Alternative Pathways
A multi-step approach reported for analogous compounds involves:
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Methylation of a secondary amine precursor using methyl iodide.
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Buchwald–Hartwig coupling to introduce the trifluoromethyl group .
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Acid-catalyzed condensation to form the ethanamine backbone .
These methods, while versatile, require stringent temperature control () and transition-metal catalysts (e.g., nickel complexes) .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited water solubility () due to its hydrophobic trifluoromethyl and methoxy groups. It is stable under inert atmospheres but prone to oxidation in the presence of light or moisture.
Spectroscopic Data
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(400 MHz, CDCl): δ 7.55 (d, , 2H, ArH), 7.45 (d, , 2H, ArH), 6.85–6.75 (m, 3H, ArH), 3.90 (s, 3H, OCH), 3.88 (s, 3H, OCH), 3.70 (s, 2H, CHNH), 2.80 (t, , 2H, CH), 2.65 (t, , 2H, CH).
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MS (ESI+): m/z 340.2 [M+H].
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